![molecular formula C15H15F3N2O2 B5219850 N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide](/img/structure/B5219850.png)
N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has gained attention in scientific research due to its unique properties. This compound is also known as LY2183240 and is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). The purpose of
Wirkmechanismus
N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide acts as a positive allosteric modulator of the mGluR2 receptor. This receptor is involved in the regulation of glutamate, a neurotransmitter that plays a key role in learning and memory. By modulating this receptor, N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide can enhance the activity of the receptor and increase the release of glutamate, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of glutamate in the brain, leading to increased synaptic plasticity and improved learning and memory. Additionally, it has been shown to have anxiolytic and antipsychotic effects in preclinical models, making it a potential treatment for anxiety and schizophrenia. Finally, it has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide in lab experiments is its selectivity for the mGluR2 receptor. This allows researchers to study the effects of modulating this receptor specifically, without affecting other receptors in the brain. Additionally, it has been shown to have a good safety profile in preclinical studies, making it a promising candidate for further development.
One limitation of using N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and may limit its therapeutic potential. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide. One direction is to further investigate its potential as a treatment for anxiety and schizophrenia. Additionally, further studies are needed to determine its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research on the long-term safety and efficacy of this compound in humans, as well as its potential for drug development.
Synthesemethoden
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide involves the reaction of 3-(trifluoromethyl)benzoic acid with tert-butyl hydroxylamine hydrochloride and sodium hydroxide. This reaction results in the formation of 5-tert-butyl-3-isoxazolyl-(3-trifluoromethyl)benzamide, which is then treated with trifluoroacetic acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic and antipsychotic effects in preclinical models, making it a potential treatment for anxiety and schizophrenia. Additionally, it has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-14(2,3)11-8-12(20-22-11)19-13(21)9-5-4-6-10(7-9)15(16,17)18/h4-8H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXLIENZSOIAMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-(trifluoromethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.